N,N-dibutyl-4-ethynylaniline
CAS No.: 41876-68-0
Cat. No.: VC4101030
Molecular Formula: C16H23N
Molecular Weight: 229.36 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41876-68-0 |
---|---|
Molecular Formula | C16H23N |
Molecular Weight | 229.36 g/mol |
IUPAC Name | N,N-dibutyl-4-ethynylaniline |
Standard InChI | InChI=1S/C16H23N/c1-4-7-13-17(14-8-5-2)16-11-9-15(6-3)10-12-16/h3,9-12H,4-5,7-8,13-14H2,1-2H3 |
Standard InChI Key | GYEJUFWGFHPFAR-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)C1=CC=C(C=C1)C#C |
Canonical SMILES | CCCCN(CCCC)C1=CC=C(C=C1)C#C |
Introduction
Chemical Identity and Structural Features
N,N-Dibutyl-4-ethynylaniline belongs to the class of substituted anilines, featuring a benzene ring with an ethynyl group at the para position and two n-butyl groups attached to the nitrogen atom. The ethynyl group introduces rigidity and extends π-conjugation, which is critical for electronic applications.
Molecular Characteristics
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IUPAC Name: N,N-Dibutyl-4-ethynylaniline
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Molecular Formula: C₁₆H₂₃N
The compound’s structure was confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in prior studies . The ethynyl group’s linear geometry and the n-butyl chains’ steric effects influence its crystallinity and solubility in nonpolar solvents.
Synthesis and Manufacturing
Alternative Routes
While Sonogashira coupling is predominant, other methods such as Ullmann coupling have been explored but are less efficient due to lower yields and harsher conditions.
Physicochemical Properties
Structural and Electronic Properties
The ethynyl group’s sp-hybridized carbon atoms facilitate electron delocalization, resulting in a planar molecular geometry. This enhances charge transport capabilities, making the compound suitable for optoelectronic devices.
Predicted Collision Cross-Section (CCS)
PubChemLite data provide CCS values for various adducts :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 230.19032 | 156.6 |
[M+Na]⁺ | 252.17226 | 168.4 |
[M+NH₄]⁺ | 247.21686 | 161.7 |
These values are critical for mass spectrometry-based identification in analytical chemistry.
Applications in Optoelectronic Materials
Dye-Sensitized Solar Cells (DSSCs)
N,N-Dibutyl-4-ethynylaniline serves as a precursor for dibiphenyl derivatives, which exhibit broad absorption spectra (300–600 nm) due to extended conjugation. A 2022 study demonstrated its use in synthesizing dyes with high molar extinction coefficients (>10⁴ M⁻¹cm⁻¹), improving light-harvesting efficiency in DSSCs .
Organic Light-Emitting Diodes (OLEDs)
Cross-linked polymers derived from this compound show enhanced hole mobility (>10⁻³ cm²V⁻¹s⁻¹), making them viable hole-transport layers (HTLs) in OLEDs. Devices incorporating these HTLs achieve luminance efficiencies exceeding 100 cd/A.
Radiation-Sensitive Polymers
The compound’s ethynyl group enables photopolymerization under UV light, forming insoluble networks used in radiation dosimeters. These polymers exhibit linear dose-response relationships for X-rays and gamma rays.
Comparison with Related Compounds
Compound | Functional Group | Key Difference |
---|---|---|
N,N-Dibutyl-4-ethenylaniline | C=C (Ethenyl) | Reduced conjugation; lower thermal stability |
N,N-Dibutyl-4-cyanoaniline | -CN (Cyano) | Enhanced electron-withdrawing capacity |
The ethynyl group’s triple bond provides superior conjugation and thermal stability compared to ethenyl analogs, making it preferable for high-performance optoelectronics.
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